molecular formula C5H4BrNOS B1602760 2-Bromo-1-(thiazol-4-yl)ethanone CAS No. 38923-13-6

2-Bromo-1-(thiazol-4-yl)ethanone

Cat. No. B1602760
CAS RN: 38923-13-6
M. Wt: 206.06 g/mol
InChI Key: YYTOHMVXPXMLLJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(thiazol-4-yl)ethanone is a chemical compound with the molecular formula C5H4BrNOS . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives, including 2-Bromo-1-(thiazol-4-yl)ethanone, often involves the reaction of bromo-ethanone with thiourea or substituted thioamides . For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported for their cytotoxicity activity on three human tumor cell lines .


Molecular Structure Analysis

The thiazole ring in 2-Bromo-1-(thiazol-4-yl)ethanone is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives, including 2-Bromo-1-(thiazol-4-yl)ethanone, have been found to undergo various chemical reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

2-Bromo-1-(thiazol-4-yl)ethanone is a yellow solid . The InChI code for this compound is 1S/C5H4BrNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 .

Safety And Hazards

2-Bromo-1-(thiazol-4-yl)ethanone hydrobromide may cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Thiazole derivatives, including 2-Bromo-1-(thiazol-4-yl)ethanone, have been the subject of much research due to their diverse biological activities . Future research may focus on designing and developing new compounds related to this scaffold to act as drug molecules with lesser side effects .

properties

IUPAC Name

2-bromo-1-(1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTOHMVXPXMLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601601
Record name 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(thiazol-4-yl)ethanone

CAS RN

38923-13-6
Record name 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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